molecular formula C17H21N3O2 B2371796 tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 2288708-62-1

tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B2371796
CAS RN: 2288708-62-1
M. Wt: 299.374
InChI Key: CWPUCSFRVLGMBM-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate” is a complex organic molecule. It contains an indazole group, which is a type of heterocyclic aromatic compound . Indazole-containing compounds have been investigated and applied in producing various biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, indazoles can be synthesized through various methods . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of this compound would include an indazole ring attached to a dihydropyridine ring via a carbon atom. The indazole ring is a bicyclic compound, consisting of two fused rings: a benzene ring and a pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. Indazole compounds, for instance, have been known to undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Indazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Applications in Cancer Therapeutics

  • Synthesis as an Anticancer Intermediate : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, is a significant intermediate for small molecule anticancer drugs. A study by (Zhang, Ye, Xu, & Xu, 2018) presented a high-yield synthetic method for this compound, emphasizing its role in the development of novel antitumor drugs that can overcome drug resistance.

Structural Analysis and Synthesis Methods

  • Crystal Structure and DFT Study : The tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, another analogue, has been studied for its crystal structure and density functional theory (DFT) analysis. (Ye et al., 2021) provided insights into its physicochemical features through molecular electrostatic potential and frontier molecular orbitals investigations.

Derivatives and Their Potential Uses

  • Biologically Active Compounds Synthesis : tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative, is important in synthesizing compounds like crizotinib, as demonstrated by (Kong et al., 2016). This highlights its utility in developing drugs with various biological activities.

Future Directions

The future directions in the research and application of this compound would depend on its potential uses. Indazole-containing compounds have a wide range of applications, especially in the field of medicinal chemistry .

properties

IUPAC Name

tert-butyl 4-(1H-indazol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-13-6-4-5-7-14(13)18-19-15/h4-8H,9-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPUCSFRVLGMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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